molecular formula C14H28N2S4 B1581101 Tetraisopropylthiuram disulfide CAS No. 4136-91-8

Tetraisopropylthiuram disulfide

Cat. No.: B1581101
CAS No.: 4136-91-8
M. Wt: 352.7 g/mol
InChI Key: ZUYREEAWHZRZDX-UHFFFAOYSA-N
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Description

Tetraisopropylthiuram disulfide is a chemical compound with the molecular formula C_12H_24N_2S_4. It is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. This compound is widely used in the rubber industry as an accelerator in the vulcanization process, which enhances the elasticity and strength of rubber products.

Mechanism of Action

Mode of Action

It has been used for the incorporation of a thiol equivalent into heterocyclic compounds, by reaction with appropriate lithiated heterocycle

Biochemical Pathways

It has been used in the preparation of unsymmetrical sulfides , indicating that it may affect sulfur-related biochemical pathways.

Pharmacokinetics

It is known to be soluble in chloroform , suggesting that it may have good bioavailability in organisms.

Result of Action

It has been used as an extractant for silver (I) extraction from photographic fixing solution , suggesting that it may have some effect on metal ion homeostasis in cells.

Action Environment

Given its use in chemical reactions and extraction processes , it is likely that factors such as temperature, pH, and the presence of other chemicals could potentially influence its action

Biochemical Analysis

Biochemical Properties

The biochemical properties of Tetraisopropylthiuram disulfide are not fully understood. It is known that it can interact with various biomolecules. For instance, it has been used for the incorporation of a thiol equivalent into heterocyclic compounds by reaction with an appropriate lithiated heterocycle . This suggests that this compound may interact with enzymes and proteins involved in these biochemical reactions.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraisopropylthiuram disulfide can be synthesized through the reaction of tetraethylthiuram disulfide with isopropylamine. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation. The reaction conditions include a temperature range of 100-150°C and a reaction time of several hours.

Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using similar synthetic routes. The process involves the continuous addition of isopropylamine to a reaction vessel containing tetraethylthiuram disulfide under controlled temperature and pressure conditions. The resulting product is then purified through crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions: Tetraisopropylthiuram disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. Common reagents for substitution reactions include halides and alkylating agents.

Major Products Formed:

  • Oxidation: The oxidation of this compound can produce sulfoxides and sulfones.

  • Reduction: Reduction reactions can yield thiol derivatives.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

Tetraisopropylthiuram disulfide has several scientific research applications across different fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a vulcanization accelerator in the rubber industry.

  • Biology: The compound has been studied for its potential antimicrobial properties and its role in biological systems.

  • Medicine: Research has explored its use as an anti-inflammatory agent and its potential therapeutic applications in treating certain diseases.

  • Industry: Beyond its use in rubber vulcanization, it is also employed in the production of other chemical products and materials.

Comparison with Similar Compounds

  • Tetraethylthiuram disulfide

  • Tetramethylthiuram disulfide

  • Tetra-n-butylthiuram disulfide

Properties

IUPAC Name

di(propan-2-yl)carbamothioylsulfanyl N,N-di(propan-2-yl)carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2S4/c1-9(2)15(10(3)4)13(17)19-20-14(18)16(11(5)6)12(7)8/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYREEAWHZRZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=S)SSC(=S)N(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194309
Record name Disulfide, bis(diisopropylthiocarbamoyl) (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4136-91-8
Record name N,N,N',N'-Tetraisopropylthiuram disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraisopropylthiuram disulfide
Source DTP/NCI
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Record name Disulfide, bis(diisopropylthiocarbamoyl) (8CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraisopropylthiuram Disulfide
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Record name N,N,N',N'-TETRAISOPROPYLTHIURAM DISULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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